3-[(2-hydroxyethyl)sulfanyl]propan-1-ol
Overview
Description
3-[(2-hydroxyethyl)sulfanyl]propan-1-ol is an organic compound with the molecular formula C₅H₁₂O₂S. It is also known by other names such as 2-Ethanol 3-propanol sulfide and 3-[(2-Hydroxyethyl)sulfanyl]-1-propanol . This compound is characterized by the presence of a hydroxyethylthio group attached to a propanol backbone, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 3-[(2-Hydroxyethyl)thio]-1-propanol is currently unknown . It is classified as a metabolite , which suggests that it may interact with various enzymes and receptors in the body.
Mode of Action
As a metabolite, it could potentially be involved in various biochemical reactions, contributing to the overall metabolic processes within the body .
Pharmacokinetics
Therefore, its bioavailability, half-life, and other pharmacokinetic parameters remain unknown .
Biochemical Analysis
Biochemical Properties
3-[(2-Hydroxyethyl)thio]-1-propanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a metabolite, which means it is an intermediate or product resulting from metabolism . The interactions of 3-[(2-Hydroxyethyl)thio]-1-propanol with enzymes and proteins are crucial for its function in metabolic pathways. These interactions often involve binding to active sites of enzymes, leading to either activation or inhibition of enzymatic activity.
Cellular Effects
The effects of 3-[(2-Hydroxyethyl)thio]-1-propanol on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a metabolite suggests that it is involved in various metabolic processes within the cell . This compound can modulate signaling pathways by interacting with specific receptors or enzymes, leading to changes in gene expression and metabolic flux.
Molecular Mechanism
At the molecular level, 3-[(2-Hydroxyethyl)thio]-1-propanol exerts its effects through binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for the compound’s role in cellular metabolism and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(2-Hydroxyethyl)thio]-1-propanol can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to changes in its activity and interactions with biomolecules . Long-term exposure to 3-[(2-Hydroxyethyl)thio]-1-propanol may result in alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-[(2-Hydroxyethyl)thio]-1-propanol vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular metabolism and function. At high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and metabolic processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
3-[(2-Hydroxyethyl)thio]-1-propanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and the levels of metabolites within the cell . The compound’s role as a metabolite highlights its importance in cellular metabolism and its potential impact on overall metabolic processes.
Transport and Distribution
The transport and distribution of 3-[(2-Hydroxyethyl)thio]-1-propanol within cells and tissues are critical for its function. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s role in cellular processes.
Subcellular Localization
3-[(2-Hydroxyethyl)thio]-1-propanol exhibits specific subcellular localization, which affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for the compound’s role in cellular metabolism and signaling pathways . The subcellular localization of 3-[(2-Hydroxyethyl)thio]-1-propanol determines its interactions with other biomolecules and its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol typically involves the reaction of 3-chloropropanol with 2-mercaptoethanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of 2-mercaptoethanol attacks the carbon atom bearing the chlorine atom in 3-chloropropanol, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase the yield and purity of the product. Continuous flow reactors and other advanced chemical engineering techniques may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-hydroxyethyl)sulfanyl]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form thiols or alcohols.
Substitution: The hydroxyl and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Thiols, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-hydroxyethyl)sulfanyl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl 3-hydroxypropyl sulfide
- 3-[(2-Hydroxyethyl)sulfanyl]propan-1-ol
- 2-Ethanol 3-propanol sulfide
Uniqueness
This compound is unique due to its specific structural features that allow it to participate in a variety of chemical reactions and interactions. Its combination of hydroxyl and thio groups provides versatility in both synthetic and biological applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-(2-hydroxyethylsulfanyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S/c6-2-1-4-8-5-3-7/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGRQEWXDDCCCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277542 | |
Record name | NSC2787 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5323-60-4 | |
Record name | NSC2787 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2787 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC2787 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TZK38FC3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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